(E)-1-morpholino-3-(3-quinolinyl)-2-propen-1-one
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Overview
Description
(E)-1-morpholino-3-(3-quinolinyl)-2-propen-1-one is an organic compound that features a morpholine ring and a quinoline moiety connected by a propenone linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-morpholino-3-(3-quinolinyl)-2-propen-1-one typically involves the reaction of 3-quinolinecarboxaldehyde with morpholine and an appropriate base under specific conditions. One common method is the Knoevenagel condensation, where the aldehyde group of 3-quinolinecarboxaldehyde reacts with the active methylene group of morpholine in the presence of a base such as piperidine or pyridine. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-1-morpholino-3-(3-quinolinyl)-2-propen-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the propenone linker to a saturated alkane or alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce saturated derivatives or alcohols. Substitution reactions can introduce various functional groups onto the quinoline ring, leading to a diverse array of derivatives .
Scientific Research Applications
(E)-1-morpholino-3-(3-quinolinyl)-2-propen-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s structural features make it a candidate for studying biological interactions and mechanisms.
Industry: Utilized in the development of new materials with unique properties, such as fluorescence or conductivity
Mechanism of Action
The mechanism of action of (E)-1-morpholino-3-(3-quinolinyl)-2-propen-1-one involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The morpholine ring can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Compounds like quinine, chloroquine, and other quinoline-based drugs share structural similarities with (E)-1-morpholino-3-(3-quinolinyl)-2-propen-1-one.
Morpholine derivatives: Compounds containing the morpholine ring, such as morpholine-based pharmaceuticals and agrochemicals.
Uniqueness
This compound is unique due to the combination of the morpholine and quinoline moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
IUPAC Name |
(E)-1-morpholin-4-yl-3-quinolin-3-ylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c19-16(18-7-9-20-10-8-18)6-5-13-11-14-3-1-2-4-15(14)17-12-13/h1-6,11-12H,7-10H2/b6-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLENEDMJAQCRNI-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C=CC2=CC3=CC=CC=C3N=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C(=O)/C=C/C2=CC3=CC=CC=C3N=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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